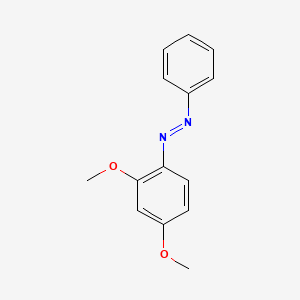

2,4-Dimethoxyazobenzene

Description

Structure

3D Structure

Properties

CAS No. |

29418-46-0 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2,4-dimethoxyphenyl)-phenyldiazene |

InChI |

InChI=1S/C14H14N2O2/c1-17-12-8-9-13(14(10-12)18-2)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

ILPDRVDQZSFGNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2,4 Dimethoxyazobenzene

Established Synthetic Pathways for Azobenzene (B91143) and Methoxylated Azobenzene Frameworks

The synthesis of the azobenzene core, particularly asymmetrically substituted variants like 2,4-dimethoxyazobenzene, relies on a set of well-established organic reactions. The choice of method is often dictated by the availability of starting materials, desired yield, and the need to avoid side reactions with other functional groups present on the aromatic rings.

The reductive coupling of nitroaromatic compounds is a classical method for producing symmetrical azobenzenes. The general transformation involves the reduction of two moles of a nitroaromatic compound to form the azo linkage. While highly effective for symmetrical products (Ar–N=N–Ar), its application for asymmetrical azobenzenes (Ar–N=N–Ar') is less direct, typically requiring the co-reduction of two different nitroarenes, which often results in a statistical mixture of three products (Ar–N=N–Ar, Ar'–N=N–Ar', and Ar–N=N–Ar').

However, the principles of this reduction are foundational. For methoxylated systems, a compound like 2,4-dimethoxynitrobenzene could be reduced to form the symmetrical 2,2',4,4'-tetramethoxyazobenzene. Various reducing agents can accomplish this transformation under specific conditions, with the reaction proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Table 1: Common Reducing Agents for Nitroarene to Azobenzene Conversion

| Reducing Agent | Typical Conditions | Substrate Scope & Notes |

|---|---|---|

| Zinc Dust / NaOH(aq) | Aqueous ethanol, reflux | A classic, cost-effective method. The alkaline medium is crucial for promoting coupling of intermediates. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to RT | A powerful, non-selective reducing agent. Often reduces the nitro group completely to an amine, but careful control of stoichiometry and temperature can yield the azo compound. |

| Sodium Borohydride (NaBH₄) with catalyst | Methanol, with catalysts like NiCl₂ or CoCl₂ | A milder alternative to LiAlH₄. The presence of a transition metal catalyst is necessary to achieve the desired reduction to the azo stage. |

For targeted synthesis of an asymmetric compound like this compound, this method is generally avoided in favor of more selective pathways.

To overcome the limitations of nitroarene reduction for asymmetric products, two primary methods are employed: the Mills reaction and, more commonly, diazonium azo coupling. These reactions provide precise control over the placement of different substituents on the two aromatic rings.

Azo Coupling: This is the most versatile and widely used method for synthesizing this compound. The reaction involves two key steps:

Diazotization: An aromatic amine (e.g., aniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt (e.g., benzenediazonium (B1195382) chloride).

Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich aromatic coupling partner. For the synthesis of this compound, the ideal coupling partner is 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether). The strong activating and ortho-, para-directing nature of the methoxy (B1213986) groups directs the electrophilic attack to the 4-position, yielding the desired product with high regioselectivity.

Mills Reaction: This route involves the condensation of an aromatic nitroso compound with an aromatic amine in the presence of an acid or base catalyst (typically acetic acid). To synthesize this compound, one could react nitrosobenzene (B162901) with 2,4-dimethoxyaniline. While effective, this method is often less favored than azo coupling due to the relative instability and more challenging synthesis of nitroso precursors.

Table 2: Comparison of Synthetic Routes for Asymmetric this compound

| Method | Reactant 1 | Reactant 2 | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Azo Coupling | Aniline (B41778) | 1,3-Dimethoxybenzene | 1. NaNO₂/HCl, 0-5°C 2. NaOH, pH 8-10 | High yield, excellent regioselectivity, readily available starting materials, wide functional group tolerance. | Requires careful temperature control during diazotization. |

| Mills Reaction | Nitrosobenzene | 2,4-Dimethoxyaniline | Acetic Acid, RT | Direct condensation. | Nitroso compounds can be unstable and are less common starting materials. |

Derivatization Strategies for Functionalization and Material Integration

The core this compound structure is rarely used in isolation; its value lies in its role as a photoresponsive chromophore that can be chemically modified and incorporated into larger systems. Derivatization strategies focus on adding new functional groups that enable polymerization or direct self-assembly.

To create photoresponsive polymers, liquid crystals, or surface grafts, the this compound unit must be functionalized with a polymerizable group. This transforms the chromophore into a monomer that can be incorporated into a polymer backbone or attached as a side chain. Common polymerizable groups include acrylates, methacrylates, and styrenes.

The synthetic strategy typically involves preparing a precursor azobenzene that contains a reactive handle, such as a hydroxyl (–OH) or amino (–NH₂) group. For instance, 4-hydroxyazobenzene can be synthesized and then etherified or esterified. In the context of this compound, a common approach is to start with a functionalized aniline or phenol.

Example Synthesis:

Diazotization: 2,4-Dimethoxyaniline is diazotized.

Coupling: The resulting diazonium salt is coupled with a phenol, such as 4-hydroxy-N,N-dimethylaniline, to introduce a hydroxyl group on the second ring.

Esterification: The hydroxyl group is then reacted with a polymerizable acid chloride, such as methacryloyl chloride, in the presence of a base (e.g., triethylamine) to form the final methacrylate (B99206) monomer.

Table 3: Common Polymerizable Groups for Azobenzene Functionalization

| Polymerizable Moiety | Functional Group | Synthetic Reagent | Polymerization Method |

|---|---|---|---|

| Methacrylate | -O-C(O)C(CH₃)=CH₂ | Methacryloyl chloride or methacrylic anhydride | Free-radical (e.g., AIBN), ATRP, RAFT |

| Acrylate | -O-C(O)CH=CH₂ | Acryloyl chloride | Free-radical, ATRP, RAFT |

| Styrene | -CH=CH₂ | (Requires synthesis of a vinyl-substituted azobenzene, e.g., via Wittig or Heck reaction on a formyl- or bromo-azobenzene precursor) | Free-radical, Anionic, Cationic, ATRP |

| Epoxide (Glycidyl ether) | -O-CH₂-CH(O)CH₂ | Epichlorohydrin | Ring-opening polymerization |

Supramolecular chemistry leverages non-covalent interactions to build complex, ordered architectures. Azobenzenes, with their ability to change shape upon photoisomerization, are ideal components for creating dynamic supramolecular systems. The this compound unit can be functionalized to participate in specific non-covalent interactions.

Hydrogen Bonding: The introduction of amide, urea, or carboxylic acid groups enables highly directional hydrogen bonding. For example, synthesizing an azobenzene derivative starting from 4-aminobenzoic acid would yield a molecule with a terminal carboxyl group capable of forming hydrogen-bonded dimers or polymers. The trans-to-cis isomerization of the azobenzene core disrupts the linear geometry, thereby weakening or altering the hydrogen-bonding network.

Host-Guest Interactions: The this compound unit can be designed as a guest molecule that binds within the cavity of a host, such as a cyclodextrin (B1172386) or calixarene. The linear trans isomer typically binds more strongly than the bent cis isomer. This difference in binding affinity allows for the photocontrolled release or uptake of the guest molecule, forming the basis of light-gated molecular machines.

Metal Coordination: By attaching chelating ligands like bipyridine or terpyridine to the azobenzene scaffold, photoswitchable metal complexes can be created. The isomerization of the azobenzene backbone can alter the distance and orientation between the coordinating atoms, thereby modulating the complex's stability, redox potential, or catalytic activity. The electron-donating methoxy groups in this compound can electronically tune the properties of the attached ligand.

Table 4: Functional Groups for Supramolecular Assembly of Azobenzenes

| Supramolecular Motif | Required Functional Group | Example Interaction | Effect of Isomerization |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH), Amide (-CONH-) | Dimerization, chain formation | Disrupts linear H-bond geometry, weakening the assembly. |

| Host-Guest Chemistry | (The azobenzene itself) | Binding inside a cyclodextrin cavity | trans isomer binds strongly; cis isomer binds weakly or is expelled. |

| Metal Coordination | Bipyridine, Terpyridine, Catechol | Chelation of a metal ion (e.g., Cu²⁺, Ru²⁺) | Changes ligand bite angle, affecting complex stability and electronic properties. |

| π-π Stacking | (The aromatic core itself) | Face-to-face stacking of azobenzene units | trans isomers stack efficiently; bulky cis isomers disrupt stacking. |

Photophysical and Photochemical Investigations of 2,4 Dimethoxyazobenzene Isomers

Reversible Photoisomerization Dynamics: Trans-to-Cis and Cis-to-Trans Processes

The core photochemical process for 2,4-Dimethoxyazobenzene is the reversible transformation between its trans and cis geometric isomers. The trans isomer is generally the more thermodynamically stable form. Upon absorption of photons of appropriate energy, typically in the UV-A or blue region of the spectrum corresponding to the π–π* transition, the trans isomer can be converted to the cis isomer. Conversely, irradiation at a different wavelength, often corresponding to the lower-energy n–π* transition of the cis isomer, can drive the reverse cis-to-trans isomerization. This back-reaction can also occur thermally in the dark.

The kinetics of photoisomerization describe the rate at which the trans and cis isomers interconvert under illumination. This process is crucial for applications where the speed of switching is a key parameter. For azobenzene (B91143) derivatives, the photoisomerization process occurs on timescales ranging from femtoseconds to picoseconds following light absorption.

Studies on related azobenzene compounds show that the efficiency of these transformations is quantified by the isomerization quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. For many azobenzenes, the E-to-Z quantum yield upon irradiation of the π–π* band is approximately 0.18, while the Z-to-E quantum yield upon n–π* band irradiation is around 0.40. d-nb.info The precise rates and quantum yields are highly dependent on factors like substitution and the surrounding environment. nih.govnih.gov

In the absence of light, the metastable cis isomer of an azobenzene derivative will relax back to the more stable trans form. This process is known as thermal isomerization or thermal back-relaxation. The rate of this first-order reaction is a critical parameter, determining the stability and lifetime of the cis state.

The kinetics of this thermal process are highly sensitive to the substitution pattern on the azobenzene core. For instance, electron-donating groups, such as the methoxy (B1213986) groups in this compound, can influence the energy barrier of the isomerization pathway. Studies on other methoxy-substituted azobenzenes, like 4,4'-dimethoxyazobenzene, show a relatively stable cis isomer with a half-life of 13 hours. acs.orgacs.orgresearchgate.net In contrast, hydroxy-substituted azobenzenes can have cis isomer relaxation times ranging from milliseconds to half an hour depending on the solvent. rsc.orgresearchgate.net The thermal isomerization can proceed through either a rotational or an inversional mechanism, with push-pull type azobenzenes typically favoring the lower-energy rotational pathway. nih.govmdpi.com

| Property | Value | Compound Studied | Source |

| cis-Isomer Half-Life | 13 hours | 4,4'-Dimethoxyazobenzene | acs.orgacs.orgresearchgate.net |

| Thermal Relaxation Time | 200-300 ms (B15284909) (in ethanol) | p-Hydroxy-substituted azobenzenes | rsc.orgresearchgate.net |

| Thermal Relaxation Time | ~30 minutes (in toluene) | p-Hydroxy-substituted azobenzenes | rsc.orgresearchgate.net |

The efficiency and direction of photoisomerization are strongly dependent on the wavelength of the incident light. Irradiating at a wavelength where the absorption of the two isomers differs significantly allows for the enrichment of one isomer over the other, leading to a photostationary state (PSS). The PSS is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal.

For a typical azobenzene, irradiation within the high-energy π–π* absorption band (around 365 nm) predominantly converts the trans isomer to the cis form. dcu.ie Conversely, irradiation within the lower-energy n–π* band (around 436 nm), which is more characteristic of the cis isomer, favors the conversion back to the trans form. dcu.ie For example, with 4,4′-dimethylazobenzene, irradiation at 365 nm can achieve a PSS with up to 97% cis isomer, whereas irradiation at 405 nm results in a maximum of only 24% cis isomer. d-nb.info The intensity of the light source affects the rate at which the PSS is reached but not the final composition of isomers at that state.

The surrounding molecular environment plays a significant role in the isomerization dynamics of azobenzenes. Factors such as solvent polarity, viscosity, and confinement within a polymer matrix can alter both the photoinduced and thermal isomerization pathways.

Solvent polarity can influence the relative stability of the ground and transition states of the isomers. For push-pull azobenzenes, increasing solvent polarity often accelerates the thermal cis-to-trans isomerization by stabilizing a more polar rotational transition state. bohrium.com In contrast, for non-push-pull systems, the effect can be less pronounced or even inhibitory. bohrium.com Studies on 4,4'-dimethoxyazobenzene in different inert solvents (n-hexane, carbon tetrachloride, and dichloromethane) have shown that photo-catalytic isomerization rates are solvent-dependent, hinting at the formation of charged species during the process. acs.orgresearchgate.net When incorporated into a polymer matrix, the increased steric hindrance and rigidity of the environment can slow down the isomerization kinetics compared to solution. bohrium.com This confinement can inhibit the large-amplitude motions required for isomerization, affecting both the rate and the achievable isomer ratio at the PSS. bohrium.com

Excited State Deactivation Mechanisms

Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent deactivation back to the ground state determines the outcome of the photoreaction, which can include isomerization or simply a return to the initial state with the release of heat.

For azobenzenes, the deactivation of the excited state is dominated by non-radiative pathways, as fluorescence is typically very weak. The primary non-radiative process is internal conversion, an isoenergetic transition from a higher electronic state to a lower one. Following excitation to the S₂ (ππ) state, azobenzene molecules are thought to undergo ultrafast internal conversion to the S₁ (nπ) state.

From the S₁ state, the molecule can decay back to the ground state (S₀). The isomerization from trans to cis (or vice versa) is believed to occur along the potential energy surface of the excited state, passing through a "conical intersection" where the potential energy surfaces of the excited and ground states touch. rsc.org This conical intersection provides an efficient funnel for the molecule to return to the ground state, landing on either the trans or cis side of the potential energy well. rsc.org In some cases, intersystem crossing to a triplet state (T₁) can also occur, providing an alternative pathway for isomerization and deactivation. rsc.orgresearchgate.net The efficiency of these competing deactivation channels ultimately dictates the quantum yield of photoisomerization. rsc.org

Intersystem Crossing Phenomena

In the study of photochromic molecules like this compound, understanding the transitions between different electronic states is crucial. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From this excited singlet state, it can relax back to the ground state via fluorescence or undergo a non-radiative process known as intersystem crossing (ISC) to a triplet state (T₁). azom.comlibretexts.org This process involves a change in electron spin multiplicity and is a key step in many photochemical reactions. libretexts.org

The triplet state is generally lower in energy than the corresponding singlet state and has a significantly longer lifetime, often on the order of microseconds or longer, compared to the nanosecond lifetimes of singlet states. azom.comlibretexts.org This longer lifetime allows the molecule in the triplet state to participate in chemical reactions or energy transfer processes that are not possible from the short-lived singlet state.

Spectroscopic Elucidation of Isomeric Structures and Photochemical Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for identifying and quantifying the E and Z isomers of this compound due to their distinct spectral properties. beilstein-journals.org The electronic transitions in azobenzene derivatives give rise to characteristic absorption bands. The more stable trans (E) isomer typically exhibits a strong, high-energy π→π* transition and a weaker, lower-energy n→π* transition. beilstein-journals.orgresearchgate.net For the cis (Z) isomer, the π→π* band is often blue-shifted and less intense, while the n→π* band becomes more prominent. researchgate.netrsc.org

Upon irradiation with a suitable wavelength of light (e.g., UV light), the E isomer can be converted to the Z isomer. This photoisomerization can be monitored by observing the changes in the UV-Vis absorption spectrum. researchgate.net The decrease in the absorbance of the E isomer's characteristic π→π* band and the corresponding increase in the absorbance of the Z isomer's bands allow for the quantification of the isomeric ratio in a photostationary state. beilstein-journals.org By using the molar absorption coefficients of the pure isomers, the concentration of each isomer in a mixture can be determined using the Beer-Lambert law. rsc.org

| Isomer | Transition | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| trans-Azobenzene | π→π* | ~320 | High |

| n→π* | ~440 | Low | |

| cis-Azobenzene | π→π* | Shifted from trans | Lower than trans |

This table is illustrative. Actual values for this compound may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of the E and Z isomers of this compound and for studying their interconversion.

¹H and ¹³C NMR: The chemical environments of the protons and carbon atoms differ significantly between the E and Z isomers, leading to distinct chemical shifts in their respective NMR spectra. najah.eduresearchgate.net In the ¹H NMR spectrum, the aromatic protons of the two isomers will exhibit different splitting patterns and chemical shifts due to the change in geometry around the N=N double bond. researchgate.net Similarly, the ¹³C NMR spectra will show different chemical shifts for the carbons of the aromatic rings and the methoxy groups. umich.edursc.org By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative concentrations of the E and Z forms in a sample can be determined. uminho.pt

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This powerful 2D NMR technique provides information about the spatial proximity of nuclei. numberanalytics.comugent.be In the context of this compound, NOESY is crucial for unambiguously assigning the E and Z configurations. For the Z isomer, where the two aromatic rings are on the same side of the N=N bond, cross-peaks will be observed between protons on the different rings that are close in space. In contrast, for the E isomer, such inter-ring cross-peaks are generally absent due to the larger distance between the rings. researchgate.netblogspot.com NOESY can also show correlations between the methoxy protons and nearby aromatic protons, further aiding in the complete structural elucidation. researchgate.net

| Technique | Observation for E-Isomer | Observation for Z-Isomer |

|---|---|---|

| ¹H NMR | Distinct set of chemical shifts for aromatic and methoxy protons. | Different set of chemical shifts compared to the E-isomer due to altered magnetic environments. |

| ¹³C NMR | Unique chemical shifts for aromatic and methoxy carbons. | Shifted carbon signals relative to the E-isomer. |

| 2D NOESY | No significant cross-peaks between protons on the two different phenyl rings. | Observable cross-peaks between spatially close protons on the two different phenyl rings. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the molecular structure and bonding of the this compound isomers. ksu.edu.samgcub.ac.in These methods are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The E and Z isomers of this compound will have distinct IR spectra due to their different symmetries and vibrational modes. datapdf.com Characteristic bands for the C-H stretching of the aromatic rings and methoxy groups, C-O stretching of the methoxy ethers, and C=C stretching of the aromatic rings can be identified. The N=N stretching vibration, while often weak in the IR spectrum of symmetric azobenzenes, may be observable in asymmetrically substituted derivatives like this compound.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to vibrations of non-polar bonds. researchgate.net Therefore, the N=N stretching vibration in azobenzene derivatives often gives a more intense signal in the Raman spectrum compared to the IR spectrum. The different symmetries of the E and Z isomers will result in different Raman scattering activities for their vibrational modes, allowing for their differentiation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 3000-2850 | IR, Raman |

| N=N Stretch | 1450-1400 | Raman (stronger), IR (weaker) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | IR |

To investigate the ultrafast dynamics of photoisomerization in this compound, advanced time-resolved spectroscopic techniques are employed. These methods can monitor the evolution of the molecule from the initial light absorption to the formation of the final photoproduct on timescales ranging from femtoseconds to milliseconds. ipcms.frescholarship.org

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful pump-probe technique used to study the kinetics of photogenerated transient species. rsc.orgmdpi.com A short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption spectrum of the excited molecules. ipcms.fr By varying the time delay between the pump and probe pulses, one can track the formation and decay of excited singlet and triplet states, as well as the appearance of the isomerized product, with femtosecond resolution. researchgate.netresearchgate.netbeilstein-journals.org This allows for the direct observation of processes like internal conversion, vibrational relaxation, and intersystem crossing. beilstein-journals.org

Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) measure the decay of fluorescence from the excited singlet state. edinst.com This provides information on the lifetime of the S₁ state and the rates of competing deactivation processes, including fluorescence, internal conversion, and intersystem crossing. arxiv.org

Time-Resolved Vibrational Spectroscopy (e.g., Time-Resolved Raman): These techniques provide structural information about transient species. By obtaining vibrational spectra at different times after photoexcitation, it is possible to follow the structural changes that occur during the isomerization process. scispace.com

These advanced techniques are crucial for building a complete picture of the potential energy surfaces and the reaction pathways involved in the photoisomerization of this compound.

Computational and Theoretical Frameworks for 2,4 Dimethoxyazobenzene Isomerization Mechanisms

Quantum Chemical Calculations of Electronic Structure and Energy Landscapes

Quantum chemical calculations are fundamental to understanding the isomerization of 2,4-Dimethoxyazobenzene. These ab initio methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure, the energies of its ground and excited states, and the potential energy surfaces that dictate the isomerization pathways. ornl.gov This knowledge is essential for mapping the energetic landscape, identifying stable isomers, transition states, and conical intersections that facilitate non-radiative decay.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. nih.govwikipedia.org DFT methods are used to investigate the electronic properties and geometries of the ground and, with time-dependent DFT (TD-DFT), excited states. nih.gov

Applications of DFT in the context of azobenzene (B91143) derivatives include:

Geometry Optimization: Determining the stable three-dimensional structures of the E and Z isomers. For the parent trans-azobenzene, various DFT functionals have been tested to accurately predict its planar C2h symmetry and key structural parameters. mdpi.com

Energy Calculations: Calculating the relative energies of the isomers and the energy barriers for thermal isomerization. For many organic radicals and closed-shell molecules, DFT methods like M06-2X/def2-TZVP have been shown to predict enthalpies with an accuracy of approximately 2 kcal/mol compared to experimental data. nrel.gov

Excited State Properties: Using TD-DFT to simulate UV-Vis absorption spectra and to explore the potential energy surfaces of the lowest excited states (S1, S2), which are crucial for photoisomerization. rsc.org

Reaction Pathway Analysis: Identifying the transition states for thermal isomerization. For push-pull azobenzenes, which share electronic characteristics with this compound due to the electron-donating methoxy (B1213986) groups, DFT calculations have shown that the nature of the transition state can depend on the environment. nih.gov

The choice of the functional is critical in DFT calculations. The table below illustrates the variation in calculated N=N bond length for trans-azobenzene using different functionals, highlighting the importance of method selection.

| Functional | Basis Set | Calculated N=N Bond Length (Å) |

| BP86 | pcseg-2 | 1.267 |

| B3LYP | pcseg-2 | 1.253 |

| M06-2X | pcseg-2 | 1.226 |

| M06HF | pcseg-2 | 1.221 |

| Data sourced from a comparative study on trans-azobenzene. mdpi.com |

While DFT is powerful, it can struggle to describe molecular systems where multiple electronic configurations have similar energies, a situation common in excited states and near conical intersections. wikipedia.orgunige.ch For these cases, multiconfigurational methods are essential. diva-portal.org

The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust description of the electronic structure in these challenging regions by including all important electronic configurations in the wavefunction. huji.ac.il However, CASSCF often needs to be corrected for dynamic electron correlation. This is typically achieved with Multiconfigurational Second-Order Perturbation Theory (CASPT2). The state-averaged CASSCF (SA-CASSCF) and MS-CASPT2 (multi-state CASPT2) variants are particularly powerful for studying photochemical reactions, as they can treat multiple electronic states simultaneously. nih.govmolcas.org

Key applications of these methods for azobenzene systems include:

Locating Conical Intersections: Precisely identifying the geometries where potential energy surfaces of different electronic states cross (e.g., S1/S0). These intersections are critical for the ultrafast, non-radiative decay that enables efficient photoisomerization. nih.gov

Mapping Excited-State Pathways: Tracing the minimum energy paths on the S1 and S2 excited-state surfaces to determine the likely routes from the initial Franck-Condon region to the conical intersection.

Calculating Accurate Excitation Energies: Providing benchmark values for excitation energies that can be more reliable than those from TD-DFT, especially for states with double-excitation character. molcas.org

For the parent azobenzene, CASPT2 calculations have been crucial in demonstrating that the decay from the S1 excited state primarily involves the torsional route around the CNNC dihedral angle. nih.gov

Theoretical Prediction of Kinetic and Thermodynamic Parameters (e.g., Activation Energies, Reaction Rates)

A major goal of computational modeling is to predict the kinetic and thermodynamic parameters that govern the isomerization process, such as activation energies (Ea), reaction rates (k), and equilibrium constants. nih.govchemrevlett.com These predictions are vital for designing photoswitches with specific thermal stabilities and switching speeds.

Transition State Theory (TST) is a common framework for these predictions. nih.gov The Eyring equation, a cornerstone of TST, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡).

Key parameters calculated include:

Activation Energy (Ea) and Enthalpy (ΔH‡): Calculated as the energy difference between the reactant and the transition state on the potential energy surface. For the parent azobenzene, the activation energy for the S1 state decay via torsion was calculated to be only 2 kcal/mol. nih.gov

Activation Entropy (ΔS‡): This term reflects the change in disorder between the reactant and the transition state. While activation energies and enthalpies are often calculated with good reliability, activation entropies can be more challenging to compute accurately. nih.gov

Rate Constants (k): By combining the calculated activation parameters, reaction rates for thermal isomerization can be predicted and compared with experimental kinetic data. koreascience.kr

The table below presents computationally derived activation parameters for the thermal cis-to-trans isomerization of a push-pull azobenzene derivative (4-Anilino-4'-nitroazobenzene), illustrating the strong effect of solvent polarity predicted by theoretical models.

| Solvent | Dielectric Constant (ε) | Experimental Ea (kJ/mol) |

| Cyclohexane | 2.0 | 97.4 ± 3.1 |

| Toluene | 2.4 | 93.2 ± 2.4 |

| Tetrahydrofuran | 7.6 | 85.9 ± 1.6 |

| Acetone | 20.7 | 81.3 ± 1.9 |

| Data illustrates the trend of decreasing activation energy with increasing solvent polarity, supporting a polar rotational transition state. longdom.org |

These computational frameworks provide a powerful, multi-faceted approach to understanding and predicting the behavior of this compound, guiding the rational design of next-generation molecular photoswitches.

Structure-Property Relationships Derived from Computational Analysis

Computational chemistry provides a powerful lens for examining the intricate relationship between the molecular structure of this compound and its photochromic properties. Through theoretical frameworks like Density Functional Theory (DFT) and ab initio methods, researchers can model the isomerization mechanisms at a quantum-mechanical level, elucidating how substituent placement and electronic character dictate the molecule's behavior. acs.orgnih.gov These analyses are crucial for understanding the thermal and photochemical switching processes that underpin its function.

Detailed computational studies on substituted azobenzenes have established clear structure-property principles that are applicable to the 2,4-dimethoxy derivative. The methoxy groups (–OCH₃) at the 2- and 4-positions are electron-donating substituents. According to ab initio studies on a series of azobenzenes, such electron-donating groups are known to increase the energy barrier for isomerization via the inversion pathway in the ground state (S₀). acs.org

The isomerization of azobenzenes can proceed through two primary mechanisms: a rotation around the central N=N double bond or an inversion (in-plane movement) of one of the C-N=N angles. aip.org Computational methods are essential for mapping the potential energy surfaces of the ground and excited electronic states to determine which pathway is more favorable under different conditions. For many azobenzenes, calculations have shown that after photoexcitation to the first excited singlet state (S₁, corresponding to the n → π* transition), the rotation mechanism is the dominant pathway for isomerization. acs.orgaip.org This pathway often involves a conical intersection between the ground state (S₀) and the first excited state (S₁), which facilitates an efficient, radiationless transition from the trans to the cis isomer or vice versa. acs.orgresearchgate.net In contrast, the thermal (ground state) cis-to-trans isomerization is generally found to favor the inversion pathway. acs.org

The choice of computational method and basis set is critical for obtaining accurate results. nih.govmdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, have been effectively used to analyze the electronic properties of dimethoxybenzene derivatives. nih.gov Such calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy gap between them, and the molecular electrostatic potential (MEP). nih.gov These calculated properties are directly linked to the molecule's stability, reactivity, and interaction with its environment.

The following table summarizes the general effects of electron-donating substituents, like the methoxy groups in this compound, on isomerization pathways as determined by computational studies.

| Isomerization Pathway | Electronic State | Effect of Electron-Donating Substituent | Governing Mechanism |

| Thermal Isomerization | Ground State (S₀) | Increases the energy barrier | Inversion acs.org |

| Photoisomerization | Excited State (S₁) | Pathway proceeds without a significant barrier | Rotation acs.orgaip.org |

Computational analysis also allows for the determination of key electronic properties that influence the behavior of the molecule. These properties help in predicting the molecule's reactivity and thermodynamic stability. nih.gov

| Calculated Property | Significance | Computational Method Example |

| HOMO-LUMO Energy Gap (Eg) | Indicates electronic excitability and kinetic stability; a smaller gap suggests higher reactivity. nih.gov | DFT (e.g., B3LYP functional) nih.gov |

| Molecular Electrostatic Potential (MEP) | Reveals electrophilic (positive potential) and nucleophilic (negative potential) sites, predicting interaction points. nih.gov | DFT (e.g., B3LYP functional) nih.gov |

| Transition State Energies | Determine the activation energy barriers for thermal and photo-isomerization pathways. acs.orgsioc-journal.cn | Ab initio (e.g., CASSCF), DFT acs.orgsioc-journal.cn |

| Conical Intersections | Identify points of efficient radiationless decay from an excited state to the ground state, crucial for photo-isomerization. researchgate.netnih.gov | Ab initio (e.g., CASSCF) researchgate.netnih.gov |

By applying these established computational frameworks, the structure-property relationships for this compound can be inferred. The electron-donating methoxy groups are predicted to modulate the energy barriers of the inversion and rotation pathways, influencing the rates of both thermal and photo-isomerization. Furthermore, DFT calculations can precisely map its electronic landscape, providing a theoretical foundation for its observed photochromic behavior and guiding the design of new azobenzene derivatives with tailored properties.

Chemical Reactivity and Transformation Pathways of 2,4 Dimethoxyazobenzene

Reduction of the Azo Group to Hydrazines

The reduction of the azo group (-N=N-) in azobenzenes to the corresponding hydrazine (B178648) (hydrazobenzene) is a fundamental transformation. This can be achieved using various reducing agents.

Oxidative Transformations of the Azo Linkage

The azo linkage is susceptible to oxidative cleavage, a reaction that breaks the nitrogen-nitrogen double bond. This transformation can be achieved using various oxidizing agents and conditions. Oxidative cleavage of C=C double bonds is a well-established method to produce carbonyl compounds, and similar principles can be applied to the azo linkage. libretexts.orgscispace.com For instance, manganese oxide-catalyzed tandem oxidative cleavage/ammoxidation has been used to synthesize amides directly from unsaturated hydrocarbons. nih.gov While specific studies on the oxidative cleavage of 2,4-dimethoxyazobenzene were not found in the provided search results, the general reactivity of azo compounds suggests that it would be susceptible to such transformations.

Photochemical Reactions Beyond Isomerization (e.g., Dimerization)

Beyond the well-known trans-cis (E/Z) isomerization, azobenzenes can undergo other photochemical reactions. These can include cycloadditions, such as dimerization. nih.gov Photochemical [2+2] cycloadditions are significant light-induced reactions in organic chemistry, leading to the formation of cyclobutane (B1203170) derivatives. dfg.deresearchgate.net The stereoselectivity of these reactions can be influenced by the reaction conditions. rsc.org For instance, the photodimerization of acenaphthylene (B141429) can yield different ratios of syn and anti isomers depending on whether the reaction is carried out in solution or in the solid state under ball milling. rsc.org

Furthermore, aryl azides have been shown to undergo photochemical reactions leading to dimers. For example, the photolysis of 3-methoxyphenyl (B12655295) azide (B81097) can lead to the formation of 3,3'-dimethoxyazobenzene. nih.gov Similarly, irradiation of 4-methoxyphenyl (B3050149) azide can form 4,4'-dimethoxyazobenzene. nih.govcore.ac.uk These reactions highlight the potential for photochemically induced dimerization in aromatic azo compounds. The mechanism of these reactions can be complex, involving conical intersections and intersystem crossings. nih.gov

Table 2: Examples of Photochemical Reactions of Aromatic Compounds

| Reactant | Reaction Type | Product(s) | Key Findings | Reference |

| Aryl-maleimides | [2+4]-Photodimerization | Dimer | Stereochemistry is complementary to the thermal reaction product. | nih.gov |

| 3-Methoxyphenyl azide | Photolysis | Dimer of 2H-azepine derivative, 3,3'-dimethoxyazobenzene | Deactivation can occur via internal conversion or intersystem crossing. | nih.gov |

| 4-Methoxyphenyl azide | Photolysis | 4,4'-dimethoxyazobenzene | Deactivation occurs via a singlet to triplet intersystem crossing. | nih.gov |

| Acenaphthylene | [2+2] Photodimerization | syn and anti dimers | Stereoselectivity is highly dependent on reaction conditions (solution vs. solid-state). | rsc.org |

Biotransformation Studies in Environmental Contexts

Biotransformation refers to the chemical alteration of substances by living organisms or their enzymes. medcraveonline.com In environmental contexts, this process is crucial for the degradation of pollutants. researchgate.netwikipedia.orgplantwithpurpose.orgnih.gov Azo dyes, due to their widespread use, are a significant class of environmental contaminants, and their biotransformation has been extensively studied. mdpi.comresearchgate.net

The initial and critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. mdpi.com This is often carried out by enzymes called azoreductases, which require reducing agents like NADH or FADH₂. mdpi.com This process typically occurs under anaerobic conditions, as oxygen can compete for the reducing equivalents. mdpi.com The reduction of the azo bond leads to the formation of aromatic amines, which may themselves be toxic and require further degradation, usually under aerobic conditions. mdpi.comtci-thaijo.org

Laccases are another class of enzymes involved in the degradation of azo dyes. mdpi.comresearchgate.netnih.gov These multi-copper oxidases can non-specifically catalyze the degradation of azo dyes through a free radical mechanism, often targeting phenolic groups. researchgate.net This can sometimes avoid the formation of toxic aromatic amines. researchgate.net

Studies on the biotransformation of compounds structurally related to this compound, such as 2,4-dinitroanisole (B92663) (DNAN), have shown the formation of azo dimers as intermediates. researchgate.netnsf.gov In anaerobic environments, DNAN is reduced to aromatic amines, which can then couple to form azo dimers. researchgate.net These dimers, including 4,4'-dimethoxyazobenzene, have been observed, although they can be unstable under reducing conditions and may be further transformed. researchgate.netnih.gov This indicates that in an environmental setting, this compound could be both a product of the biotransformation of other pollutants and a substrate for further degradation by microorganisms.

Table 3: Enzymes and Processes in the Biotransformation of Azo Compounds

| Enzyme/Process | Mechanism | Conditions | Products | Reference |

| Azoreductases | Reductive cleavage of the azo bond | Anaerobic | Aromatic amines | mdpi.com |

| Laccases | Non-specific free radical oxidation | Aerobic | Phenolic compounds, other degradation products | mdpi.comresearchgate.netnih.gov |

| Microbial Consortia | Reductive cleavage followed by aerobic degradation | Anaerobic/Aerobic sequence | Aromatic amines, further degradation products | mdpi.comtci-thaijo.org |

| Biotransformation of DNAN | Nitroreduction followed by coupling | Anaerobic | Azo dimers (e.g., 4,4'-dimethoxyazobenzene), aromatic amines | researchgate.netnsf.govnih.gov |

Advanced Materials Science Research and Applications of 2,4 Dimethoxyazobenzene Based Systems

Integration into Light-Responsive Polymer and Copolymer Systems

The incorporation of azobenzene (B91143) moieties into polymer structures allows for the translation of molecular-level photoisomerization into macroscopic changes in material properties. This principle is effectively harnessed in the creation of dynamic materials such as hydrogels and membranes. Methoxy-substituted azobenzenes are particularly valuable in these systems, as their electronic properties can be tuned to optimize photoresponsive behaviors like reversible adhesion. rsc.org

Photoresponsive hydrogels are crosslinked polymer networks that exhibit changes in their physical properties, such as swelling, shape, or mechanical strength, in response to light. Azobenzene units, including methoxy-substituted variants, can be integrated into hydrogel structures as either crosslinkers or pendant groups to impart these light-sensitive capabilities.

The fundamental mechanism involves the trans-cis isomerization of the azobenzene unit. The elongated, planar trans isomer is more hydrophobic, while the bent cis isomer is more polar. Upon irradiation with UV light (typically around 365 nm), the trans-to-cis isomerization occurs, leading to a disruption of the packing of polymer chains and often resulting in a gel-to-sol transition or a change in the hydrogel's swelling ratio. frontiersin.orgmdpi.compreprints.org This process is typically reversible with the application of visible light or heat. frontiersin.orgmdpi.com

Research into hydrogels containing methoxyazobenzene derivatives has demonstrated their potential in creating smart adhesives. For instance, a hydrogel incorporating 4-methoxyazobenzene acrylate exhibited outstanding, light-reversible skin adhesion strength. rsc.org This exceptional performance is attributed to a combination of interactions, including Schiff base reactions, monopole-quadrupole interactions, π-π stacking, and hydrogen bonding with skin amino acids. rsc.org The electron-donating nature of the methoxy (B1213986) group facilitates an efficient E-Z (trans-cis) photoisomerization mechanism crucial for its reversible adhesive properties. rsc.org

Table 1: Properties of Methoxyazobenzene-Containing Hydrogel

| Property | Value | Stimulus for Reversal | Reference |

| Skin Adhesion Strength | 360.7 ± 10.1 kPa | Visible Light | rsc.org |

| Isomerization Trigger | UV Light (~365 nm) | Visible Light / Heat | rsc.orgmdpi.compreprints.org |

| Key Interactions | Schiff base, π-π stacking, H-bonding | N/A | rsc.org |

These hydrogels are synthesized through radical polymerization, incorporating the azobenzene monomers into a polymer matrix such as one based on acrylamide and dialdehyde-functionalized poly(ethylene glycol). rsc.orgfrontiersin.org The resulting materials show significant promise for applications where on-demand adhesion and release are required.

Light-controlled membranes leverage the photoisomerization of azobenzene derivatives to modulate permeability and separation performance. By incorporating azobenzene compounds into a membrane structure, the channels or pathways for molecular transport can be dynamically altered with light.

One effective strategy involves grafting azobenzene compounds onto graphene oxide (GO) layers, which are then assembled into a laminar membrane. mdpi.com The trans-cis isomerization of the grafted azobenzene molecules, triggered by UV light, forces a change in the interlayer distance between the GO nanoflakes. mdpi.com In the trans state, the molecules lie relatively flat, resulting in a smaller interlayer distance. Upon UV irradiation, the transition to the bulkier cis isomer pushes the GO layers apart, expanding the nanochannels. mdpi.com This effect has been shown to strongly influence the permeance of water vapor, while the transport of permanent gases remains largely unaffected. mdpi.com

Table 2: Light-Induced Changes in Azobenzene-Modified Graphene Oxide Membranes

| Condition | Interlayer Distance (at 100% RH) | Effect on Water Vapor Permeance | Reference |

| IR Irradiation (trans state) | ~0.9 nm | Decreased | mdpi.com |

| UV Irradiation (cis state) | ~1.5 nm | Increased | mdpi.com |

This reversible control over the membrane's microstructure allows for the precise, real-time tuning of its separation properties without altering process conditions like temperature or pressure. mdpi.com Furthermore, thin polymer coatings, such as parylene C, can be applied to azobenzene-based films to improve their stability and biocompatibility in aqueous environments, expanding their potential use in biomedical applications like dynamic cell culture substrates. rsc.orgresearchgate.net

Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful platform for designing photoresponsive materials. Azobenzene derivatives are exemplary photochromic units for constructing these systems, as their light-induced structural changes can direct the assembly and disassembly of larger, complex architectures. nih.govunibo.it

The reversible isomerization of azobenzene can be used to control the formation and disruption of non-covalent bonds, such as hydrogen bonds, π-π stacking, and halogen bonds, which govern the structure of supramolecular assemblies. rsc.orgmdpi.com When an azobenzene molecule within an assembly switches from the planar trans form to the bent cis form, it can alter the geometry and intermolecular distances, leading to a phase transition or disassembly of the entire architecture. bohrium.com

For example, amphiphilic azobenzene compounds can self-assemble into ordered structures like vesicles or fibers in solution. nih.govrsc.org Irradiation with UV light triggers the trans-to-cis isomerization, increasing the polarity and altering the shape of the molecules. This change can disrupt the delicate balance of forces holding the assembly together, causing a transformation from a gel-like state of entangled fibers to a solution (sol) state. nih.gov This process is often reversible upon exposure to visible light or heat. rsc.org This photocontrol over supramolecular polymorphism allows for precise pathway selection in the formation of complex nanostructures like nanotoroids or fibers under isothermal conditions. nih.gov

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. When azobenzene units are part of the host or guest, light can be used as an external trigger to control the binding and release processes.

A common host molecule used in these systems is cyclodextrin (B1172386) (CD), a macrocycle that can encapsulate the hydrophobic azobenzene moiety. bohrium.comrsc.org The binding affinity between cyclodextrin and azobenzene is highly dependent on the isomer of the azobenzene. The linear trans isomer typically fits well within the cyclodextrin cavity and forms a stable inclusion complex. rsc.org In contrast, the bent cis isomer has a lower binding affinity and tends to be released from the host. bohrium.com

This differential binding can be exploited to create photoresponsive supramolecular systems. For instance, vesicles can be fabricated from the self-assembly of an inclusion complex formed between a trans-azobenzene derivative and β-cyclodextrin. rsc.org Upon UV irradiation, the azobenzene isomerizes to the cis form, leading to its expulsion from the cyclodextrin host and the subsequent disassembly of the vesicles. rsc.org This mechanism provides a basis for the development of light-triggered drug delivery systems, where a therapeutic guest could be encapsulated within a host-guest assembly and released on demand with light. nih.gov The stability of the metastable cis isomer can be significantly extended by confinement within host frameworks like metal-organic frameworks (MOFs), which is a critical factor for long-duration information or energy storage applications. nih.gov

Development of Liquid Crystalline Materials with Azobenzene Chromophores

Liquid crystals (LCs) are phases of matter with properties intermediate between those of conventional liquids and solid crystals. nih.gov The incorporation of azobenzene chromophores into molecular structures is a well-established strategy for creating photoresponsive liquid crystalline materials. The rod-like shape of the trans-azobenzene isomer makes it an excellent mesogen (a compound that displays LC properties).

Upon exposure to linearly polarized light, the azobenzene molecules tend to align themselves perpendicular to the polarization direction, which can induce a macroscopic alignment throughout the liquid crystalline film. azimuth-corp.com The trans-to-cis photoisomerization induced by UV light disrupts this ordered, anisotropic LC phase, leading to a transition to a disordered, isotropic state. azimuth-corp.commdpi.com This transition is reversible, and the liquid crystalline state can be regenerated by re-exposing the material to visible light or by thermal relaxation. azimuth-corp.com

The specific properties of the liquid crystal phase, such as the temperature range of the nematic or smectic phases, are influenced by molecular structure, including the length of terminal alkyl chains and the presence of electron-donating or electron-withdrawing groups. nih.gov Methoxy-substituted azobenzenes, with their push-pull electronic character, can exhibit high photosensitivity, making them suitable for applications in optical switching and data storage. nih.gov These materials can be formulated as photoresists, where they can be both photoaligned and photopatterned, simplifying microfabrication processes for devices like soft robotics, sensors, and optical components. azimuth-corp.com

Design and Fabrication of Photoresponsive Thin Films and Surfaces

The creation of photoresponsive thin films and surfaces is a key area of research for harnessing the unique properties of azobenzene compounds. While specific studies focusing exclusively on 2,4-Dimethoxyazobenzene are not extensively detailed in prominent literature, the fabrication techniques and design principles established for other azobenzene derivatives provide a foundational framework. These methods are broadly applicable and offer insights into how this compound could be integrated into functional thin films.

Several advanced techniques are employed to fabricate these photoresponsive surfaces. Atomic/Molecular Layer Deposition (ALD/MLD) is a precision technique that allows for the growth of thin films with atomic-level control. This method has been used to incorporate azobenzene moieties into inorganic matrices, creating hybrid materials with tunable photoresponsive properties. For instance, amorphous zinc-azobenzene hybrids and zinc oxide:azobenzene superlattice structures have been successfully fabricated using ALD/MLD. mdpi.com

Spin-coating is another widely used and versatile technique for creating uniform thin films from solution-based materials. rsc.orgrsc.org In this method, a solution containing an azobenzene-functionalized polymer is deposited onto a substrate, which is then spun at high speed to produce a thin, even layer. The properties of the resulting film, such as thickness and morphology, can be precisely controlled by adjusting parameters like solution concentration and spin speed. rsc.orgrsc.org

The Langmuir-Blodgett technique offers another route to fabricating highly ordered molecular films. This method involves spreading molecules on a liquid subphase and then transferring them layer by layer onto a solid substrate. rsc.orgmdpi.com This technique is particularly useful for creating well-organized monolayers and multilayers of azobenzene derivatives, which can exhibit enhanced photo-switching performance due to the controlled molecular arrangement.

| Fabrication Technique | Description | Potential Advantages for this compound Films |

| Atomic/Molecular Layer Deposition (ALD/MLD) | Gas-phase chemical process used to create thin films with atomic-scale precision. | Precise control over film thickness and composition; potential for creating highly uniform and conformal coatings on complex topographies. |

| Spin-Coating | A solution of the material is dropped onto a spinning substrate, resulting in a thin, uniform film. | Simple, rapid, and cost-effective method; allows for easy incorporation of this compound into various polymer matrices. |

| Langmuir-Blodgett (LB) Technique | Involves creating a monolayer of molecules at an air-water interface and transferring it to a solid substrate. | Enables the formation of highly ordered, densely packed monolayers and multilayers; precise control over molecular orientation. |

Research into Tunable Photonics and Optical Devices

The photo-induced changes in the molecular geometry of azobenzenes lead to significant alterations in their optical properties, such as refractive index and birefringence. This characteristic is the foundation for their use in a variety of tunable photonic and optical devices. While direct research on this compound in this context is limited, studies on closely related compounds, such as 4-methoxyazobenzene, provide valuable insights into its potential.

One promising application is in the development of optically controllable photonic crystals . For instance, a dye-doped liquid crystal (DDLC) cell containing 4-methoxyazobenzene has been shown to form a "fishnet" grating upon exposure to holographic interference fields. nih.gov The photoisomerization of the azobenzene derivative allows for the optical erasure and recovery of the grating, demonstrating a method for creating tunable photonic devices. nih.gov

Azobenzene-containing polymers are also extensively studied for holographic data storage . mdpi.comrsc.org The photo-induced anisotropy in these materials allows for the recording of polarization holograms, which can store information with high density. The reversible nature of the photoisomerization process also opens up the possibility of rewritable holographic memory systems. rsc.org

Furthermore, the significant photo-induced refractive index change in azobenzene polymers can be utilized to create reconfigurable optical components . For example, an azobenzene co-polymer has been used to tune the properties of an optical Bragg grating, a key component in optical communication systems. This demonstrates the potential for creating all-optical switches and modulators. The nonlinear optical properties of azobenzene derivatives are also an active area of research, with potential applications in optical power limiting and all-optical switching. rsc.org

| Photonic Application | Underlying Principle | Potential Role of this compound |

| Tunable Photonic Crystals | Photo-induced changes in the refractive index of an azobenzene-doped material alter the properties of a periodic optical structure. | The photoisomerization of this compound could be used to modulate the bandgap of a photonic crystal, enabling optical switching and filtering. |

| Holographic Data Storage | The photo-induced anisotropy in azobenzene-containing materials allows for the recording of high-density, rewritable holograms. | Thin films containing this compound could serve as the recording medium for advanced holographic data storage systems. |

| Reconfigurable Optical Devices | The change in refractive index upon photoisomerization can be used to alter the behavior of optical components like waveguides and gratings. | Incorporation of this compound into optical devices could enable all-optical control and reconfiguration. |

| All-Optical Switching | The nonlinear optical response of azobenzene derivatives can be harnessed to control the transmission of light with another light source. | The fast photo-switching properties of this compound could be exploited for high-speed all-optical switching applications. |

Exploration in Solar Energy Harvesting and Storage Technologies (e.g., Solar-Thermal Fuels)

Molecular solar thermal (MOST) fuels represent an innovative approach to capturing and storing solar energy in the form of chemical energy, which can be released on demand as heat. Azobenzene derivatives are a leading class of molecules for MOST applications due to their efficient and reversible photoisomerization. mdpi.comnih.gov

The fundamental principle of an azobenzene-based MOST system is the conversion of the lower-energy trans-isomer to the higher-energy cis-isomer upon absorption of sunlight. This energy-rich cis-isomer is metastable and can store the absorbed solar energy for extended periods. The stored energy can then be released as heat through a triggered back-isomerization to the trans state, which can be initiated by a catalyst or heat. nih.gov

Key parameters for an effective MOST system include a high energy storage density, a long half-life of the cis-isomer for long-term storage, and efficient photoisomerization. Research in this area focuses on the molecular engineering of azobenzene derivatives to optimize these properties. Strategies include modifying the substituents on the azobenzene core and incorporating the azobenzene units into larger molecular architectures or polymer backbones. mdpi.comrsc.org

While specific investigations into this compound for solar thermal fuels are not widely reported, the methoxy groups on the benzene rings would be expected to influence its electronic and steric properties, thereby affecting its absorption spectrum, photoisomerization quantum yield, and the energy difference between the trans and cis isomers. Theoretical and experimental studies on a range of substituted azobenzenes are crucial for predicting and optimizing the performance of new candidate molecules like this compound for this application.

| Property | Importance in Solar Thermal Fuels | Potential Influence of 2,4-Dimethoxy Substituents |

| Energy Storage Density | The amount of energy stored per unit mass or volume of the material. | The molecular weight and the energy difference between the trans and cis isomers will determine the gravimetric and volumetric energy density. |

| Absorption Spectrum | The molecule should absorb strongly in the solar spectrum to efficiently capture sunlight. | The methoxy groups are auxochromes that can shift the absorption bands, potentially improving the overlap with the solar spectrum. |

| Quantum Yield of Photoisomerization | The efficiency of the trans to cis conversion upon light absorption. | Electronic effects of the methoxy groups can influence the excited state dynamics and thus the quantum yield. |

| Half-life of cis-isomer | The stability of the energy-rich cis-isomer determines the duration of energy storage. | Steric and electronic effects of the substituents can affect the thermal back-reaction rate and thus the half-life. |

| Energy Release Mechanism | The ability to trigger the back-reaction to release heat in a controlled manner. | The substituents can influence the activation energy for the back-reaction and the interaction with potential catalysts. |

Future Research Directions and Emerging Paradigms for 2,4 Dimethoxyazobenzene

Novel Derivatization and Synthetic Strategies for Enhanced Functionality

The functional properties of 2,4-dimethoxyazobenzene are intrinsically linked to its molecular structure. While the existing methoxy (B1213986) groups provide strong electron-donating characteristics, future research will focus on novel derivatization to precisely tune its electronic and steric properties for specific applications. The goal is to move beyond simple substitutions and develop sophisticated molecular architectures with enhanced and predictable functionalities.

Strategic derivatization of the this compound core can yield a new generation of photoswitches. Common synthetic methods for creating azobenzene (B91143) derivatives, such as azo coupling, the Mills reaction, and the oxidation of anilines, provide a robust foundation for these efforts. researchgate.net However, creating asymmetrically substituted derivatives remains a significant challenge that requires innovative synthetic approaches. researchgate.net Future strategies will likely involve introducing a variety of functional groups to modulate the molecule's behavior. For instance, incorporating electron-withdrawing groups (e.g., cyano, nitro) can create "push-pull" systems, which are known to exhibit significant red-shifts in their absorption spectra and have applications in nonlinear optics. mdpi.com Conversely, adding further electron-donating groups could enhance other properties. mdpi.com

A promising direction is the development of derivatization reagents designed for specific functionalities. For example, reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) are used to derivatize phenolic compounds to improve their detection in mass spectrometry, a technique that could be adapted for creating novel azobenzene derivatives with tailored analytical properties. nih.gov Multi-step reaction protocols, starting with a core molecule and sequentially adding functional groups, will be crucial for building complex derivatives with precisely controlled architectures. chemmethod.com

| Derivatization Strategy | Synthetic Method | Target Functionality | Potential Application |

|---|---|---|---|

| Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Azo coupling with a substituted aniline (B41778) | Red-shifted absorption (push-pull system), altered isomerization quantum yield | Nonlinear optics, red-light responsive materials |

| Attachment of Bulky Groups (e.g., t-butyl) | Mills reaction or aniline oxidation with sterically hindered precursors | Increased Z-isomer lifetime, modified crystal packing | Molecular memory, photomechanical actuators |

| Incorporation of Polymerizable Moieties (e.g., methacrylate (B99206), acrylate) | Esterification or amidation reactions | Covalent integration into polymer backbones or side chains | Photoresponsive polymers, smart surfaces |

| Chelating Group Functionalization | Multi-step synthesis involving protection/deprotection steps | Ion-sensing capability, metal-coordination-driven switching | Photo-controlled catalysts, chemical sensors |

Application of Advanced Time-Resolved Spectroscopic Techniques

Understanding the photoisomerization dynamics of this compound on a fundamental level is critical for its rational design in advanced materials. The trans-to-cis and cis-to-trans switching events occur on ultrafast timescales, from femtoseconds to picoseconds. Advanced time-resolved spectroscopic techniques are indispensable for elucidating the complex sequence of electronic and structural changes that govern this process. osu.edu

Femtosecond transient absorption spectroscopy is a powerful tool for mapping the entire photoisomerization pathway. osu.eduscispace.com By exciting the molecule with an ultrashort laser pulse (pump) and probing the resulting changes with a second pulse (probe), researchers can track the population of excited states and the formation of transient intermediates in real-time. osu.edu For azobenzene derivatives, these studies can reveal the lifetimes of the S1 (nπ) and S2 (ππ) excited states and differentiate between the inversion and rotational isomerization mechanisms. scispace.com For example, studies on other azobenzenes have shown that excited-state lifetimes can be dramatically different when the molecule is in solution versus when it is incorporated into a polymer matrix, highlighting the influence of the local environment. rsc.org

Other techniques like femtosecond fluorescence up-conversion spectroscopy provide complementary information by measuring the decay of fluorescence from the excited state, offering precise measurements of the initial deactivation steps. nih.govrsc.org Time-resolved infrared (TRIR) spectroscopy can track changes in the vibrational modes of the molecule, providing a direct window into the structural evolution during isomerization. catalysis.blog Applying these sophisticated techniques to this compound will provide crucial data on its excited-state dynamics, quantum yields, and the influence of its specific substitution pattern on the isomerization pathway. This knowledge is essential for optimizing its switching performance.

| Technique | Timescale | Information Obtained | Relevance for this compound |

|---|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Nanoseconds | Excited-state lifetimes, identification of transient species, isomerization pathways (rotation vs. inversion). osu.edu | Elucidating the complete photo-switching mechanism and quantum yield. |

| Femtosecond Fluorescence Up-conversion | Femtoseconds to Picoseconds | Measures ultrafast fluorescence decay from initial excited states (e.g., S1, S2). nih.gov | Quantifying the lifetime of emissive states and early-stage relaxation dynamics. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Microseconds | Changes in vibrational spectra, direct structural information on intermediates. catalysis.blog | Tracking bond-level structural changes during the trans-cis isomerization. |

| Time-Resolved X-ray Absorption Spectroscopy | Picoseconds to Nanoseconds | Local electronic structure and coordination environment of specific elements. helmholtz-berlin.destanford.edu | Probing the electronic configuration changes around the nitrogen atoms of the azo bridge. |

Multiscale Computational Modeling for Predictive Material Design

Parallel to experimental advances, multiscale computational modeling is emerging as a powerful paradigm for the predictive design of materials incorporating this compound. frontiersin.org These methods bridge the gap between quantum mechanical descriptions of molecular behavior and the macroscopic properties of a material, enabling an in-silico design process that can accelerate discovery and reduce experimental costs. nih.govtechscience.com

At the most fundamental level, Density Functional Theory (DFT) is used to investigate the electronic structure, absorption spectra, and isomerization energy barriers of this compound. rsc.org DFT calculations can predict how different derivatizations will affect the energies of the n-π* and π-π* transitions, providing a theoretical basis for tuning the molecule's response to specific wavelengths of light. nih.gov Furthermore, DFT can be used to map the potential energy surfaces of the ground and excited states, offering insights into the preferred isomerization pathway (rotation vs. inversion). rsc.org

Moving up in scale, Molecular Dynamics (MD) simulations can model the behavior of many this compound molecules, either in solution or integrated within a larger system like a polymer. MD simulations, which are based on classical force fields, can predict how the collective switching of these molecules translates into macroscopic changes, such as mechanical stress, phase transitions, or changes in surface morphology. nih.gov

The true power lies in multiscale modeling , which combines these different computational techniques. researchgate.net For example, DFT can provide highly accurate parameters for the force fields used in large-scale MD simulations. The results from MD can then be fed into continuum models (e.g., Finite Element Method) to predict the performance of a device, such as the bending of a photomechanical actuator. This integrated computational approach provides a roadmap for designing materials with precisely engineered photoresponses based on the intrinsic properties of this compound. nih.gov

Integration into Complex Adaptive and Self-Healing Materials

A significant frontier for this compound is its incorporation into complex adaptive and self-healing materials. mcgill.ca These "smart" materials can change their properties in response to an external stimulus—in this case, light—enabling functions like damage repair, controlled release of cargo, or dynamic changes in shape and adhesion. researchgate.netmpg.de

The principle behind using azobenzenes in these materials is the profound change in molecular geometry during photoisomerization. The elongated, planar trans isomer and the bent, bulkier cis isomer occupy different volumes. When embedded in a polymer matrix, this molecular motion can be harnessed to induce macroscopic effects. For instance, light-induced isomerization can trigger a phase transition in a polymer, causing it to change from a solid to a liquid-like state, which can be used to heal cracks and scratches. mcgill.ca

Future research will explore the integration of this compound into various material architectures:

Self-Healing Polymers: this compound can be incorporated into polymer networks that use reversible cross-links. The photoisomerization could be used to locally decrease the cross-link density, allowing the material to flow and heal a damaged area before the network is reformed by reversing the isomerization. This concept often relies on chemistries like the Diels-Alder reaction, where the photoswitch can influence reactant proximity or local mobility. mdpi.com

Photo-controlled Adhesives: The adhesive properties of a surface can be switched on and off with light. By functionalizing a surface with polymers containing this compound, the isomerization can alter the surface energy and topography, thereby controlling its adhesion to other objects.

Adaptive Optics and Actuators: When this compound is aligned within a liquid crystal elastomer or a polymer film, the collective isomerization of the molecules can generate significant internal stress, leading to a change in the material's shape. This photomechanical effect can be used to create light-powered actuators, artificial muscles, and dynamic optical components. mpg.de

The specific electronic properties of this compound, conferred by its methoxy groups, may offer advantages in tuning the light-responsiveness and thermal stability of the cis state, which are critical parameters for the performance of these adaptive materials.

Exploration of this compound in Green Chemistry Applications

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com The unique photochemical properties of this compound position it as a compound of interest for several green chemistry applications, particularly in the area of photocatalysis and sustainable synthesis.

One of the core principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials from the starting reagents into the final product. wordpress.com Future research into the synthesis of this compound and its derivatives will focus on developing new catalytic routes that improve atom economy and avoid the use of stoichiometric reagents that generate significant waste.

A more direct application lies in photocatalysis , where a light-absorbing molecule (the photocatalyst) drives a chemical reaction. nih.gov Azobenzene derivatives can act as molecular photocatalysts, harnessing light energy to facilitate transformations that would otherwise require harsh conditions or expensive metal catalysts. riken.jp For example, the reduction of nitroaromatic compounds, a common class of environmental pollutants, can be influenced by azobenzene-type molecules. Studies on related compounds like 4-nitroanisole (B1192098) have shown that they can form azo dimers such as 4,4'-dimethoxyazobenzene under anaerobic reducing conditions, indicating the involvement of the azo functional group in redox processes. nih.gov

Future exploration in this area could involve:

Photocatalytic Degradation of Pollutants: Using this compound as a photosensitizer to generate reactive oxygen species that can break down persistent organic pollutants in water.

Light-Driven Organic Synthesis: Employing this compound or its derivatives as organocatalysts for specific organic reactions, such as oxidation or cross-coupling reactions, using visible light as the energy source. beilstein-journals.org This avoids the need for heavy metal catalysts and reduces energy consumption compared to thermally driven reactions.

Solar Fuel Production: While a more ambitious goal, azobenzene systems are being investigated in the broader context of light-harvesting assemblies for processes like photocatalytic water splitting to produce hydrogen fuel. wikipedia.org The ability of this compound to absorb light in the visible spectrum makes it a potential component in such multi-component catalytic systems.

The development of this compound-based systems for these applications aligns with the goals of creating more sustainable and environmentally benign chemical technologies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-Dimethoxyazobenzene to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves diazotization of 2,4-dimethoxyaniline followed by coupling with an appropriate aromatic amine. Key steps include:

- Maintaining low temperatures (0–5°C) during diazotization to prevent decomposition of the diazonium salt .

- Adjusting pH to ~9–10 during coupling to favor azo bond formation.

- Purification via recrystallization using ethanol/water mixtures to isolate the product with >90% purity. Reaction yields can be optimized by controlling stoichiometry (1:1 molar ratio of diazonium salt to coupling agent) and avoiding excess acid/base .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the azo group (λmax ~340–380 nm). Methoxy groups cause bathochromic shifts compared to unsubstituted azobenzenes .

- <sup>1</sup>H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons split into distinct patterns (e.g., para-substituted protons at δ 7.2–7.5 ppm) .

- FT-IR : Azo group (N=N) stretching vibrations appear at ~1450–1600 cm<sup>-1</sup>, and methoxy C-O stretches at ~1250 cm<sup>-1</sup> .

Q. How does the presence of methoxy groups influence the photophysical properties of this compound?